molecular formula C11H15NO3 B15325395 3-Amino-2-(4-ethoxyphenyl)propanoic acid

3-Amino-2-(4-ethoxyphenyl)propanoic acid

Cat. No.: B15325395
M. Wt: 209.24 g/mol
InChI Key: OIFFORQBUMNZDG-UHFFFAOYSA-N
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Description

3-Amino-2-(4-ethoxyphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-ethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-ethoxybenzaldehyde with a suitable amino acid derivative. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The resulting intermediate is then subjected to reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(4-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 3-Amino-2-(4-ethoxyphenyl)propanoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It is used in the design of enzyme inhibitors and as a ligand in receptor studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and as a precursor for the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring and ethoxy group contribute to the compound’s binding affinity and specificity for its targets. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 3-Amino-2-(4-hydroxyphenyl)propanoic acid
  • 3-Amino-2-(4-methoxyphenyl)propanoic acid
  • 3-Amino-2-(4-ethylphenyl)propanoic acid

Comparison: 3-Amino-2-(4-ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and binding properties. Compared to its analogs with hydroxy, methoxy, or ethyl groups, the ethoxy group provides different steric and electronic effects, potentially leading to variations in biological activity and chemical behavior. This uniqueness makes it a valuable compound for exploring structure-activity relationships in drug design and other applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-amino-2-(4-ethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)10(7-12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)

InChI Key

OIFFORQBUMNZDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CN)C(=O)O

Origin of Product

United States

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